molecular formula C5H7ClN2O2 B2606613 2-(1H-Imidazol-2-yl)acetic acid hydrochloride CAS No. 1297344-60-5

2-(1H-Imidazol-2-yl)acetic acid hydrochloride

Cat. No. B2606613
M. Wt: 162.57
InChI Key: UBZJCAXSFAKNQQ-UHFFFAOYSA-N
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Description

“2-(1H-Imidazol-2-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C5H6N2O2. It is a solid substance . It is also known as 1H-imidazol-2-ylacetic acid hydrochloride .


Molecular Structure Analysis

The InChI code for “2-(1H-Imidazol-2-yl)acetic acid hydrochloride” is 1S/C5H6N2O2.ClH/c8-5(9)3-4-6-1-2-7-4;/h1-2H,3H2,(H,6,7)(H,8,9);1H . This indicates that the compound contains a five-membered ring with two nitrogen atoms, a carboxylic acid group, and a chloride ion.


Physical And Chemical Properties Analysis

“2-(1H-Imidazol-2-yl)acetic acid hydrochloride” is a solid substance . It has a molecular weight of 162.58 . The compound is stored at room temperature .

Scientific Research Applications

Structural and Magnetic Properties

Studies have investigated the structural and magnetic properties of hydrochloride crystals derived from 2-(1H-Imidazol-2-yl)acetic acid. These crystals exhibit interesting magnetic behaviors due to their molecular structures and intermolecular interactions. For instance, one crystal showed quasi-one-dimensional columnar stacking and weak antiferromagnetic behavior (Yong, Zhang, & She, 2013).

Synthesis of Pharmaceutical Compounds

The compound has been utilized in the synthesis of pharmaceuticals, such as zoledronic acid. Different synthesis methods have been explored, emphasizing environmentally friendly and high-yield processes (Singh et al., 2008; Belwal & Patel, 2019)(Belwal & Patel, 2019).

Coordination Chemistry

The compound has been used in coordination chemistry to synthesize various complexes. For example, it was reacted with triphenyltin and tricyclohexyltin to form different acetate complexes, showing unique coordination modes (Gan & Tang, 2011).

Reactivity and Spectroscopic Characterization

Studies have also focused on understanding the reactivity of imidazole derivatives through spectroscopic characterization and computational study. These investigations contribute to a deeper understanding of the molecular properties and potential applications of such compounds (Hossain et al., 2018).

Green Chemistry Applications

Imidazol-1-yl-acetic acid has been used as a green bifunctional organocatalyst for various synthesis processes. This approach highlights the role of the compound in promoting environmentally sustainable chemical processes (Nazari et al., 2014).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(1H-imidazol-2-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c8-5(9)3-4-6-1-2-7-4;/h1-2H,3H2,(H,6,7)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZJCAXSFAKNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Imidazol-2-yl)acetic acid hydrochloride

CAS RN

1297344-60-5
Record name 2-(1H-imidazol-2-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
S Hack, B Wörlein, G Höfner, J Pabel… - European journal of …, 2011 - Elsevier
A new series of potential GABA uptake inhibitors starting from of 1H-imidazol-4-ylacetic acid with the carboxylic acid side chain originating from different positions and varying in length …
Number of citations: 35 www.sciencedirect.com
OV Geraschenko, VV Solomin, BV Vashchenko… - Journal of Fluorine …, 2020 - Elsevier
Optimized protocols for the synthesis of diazolyl α,α-difluoroacetates via deoxofluorination of the corresponding glyoxylates with Morph-DAST are described. The method allowed the …
Number of citations: 9 www.sciencedirect.com

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